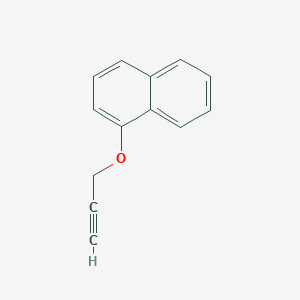

1-(2-Propynyloxy)naphthalene

Beschreibung

BenchChem offers high-quality 1-(2-Propynyloxy)naphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Propynyloxy)naphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-prop-2-ynoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h1,3-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUJYDFTMPTTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171775 | |

| Record name | Naphthalene, 1-(2-propynyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18542-45-5 | |

| Record name | 1-Naphthalenyl propargyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18542-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1-(2-propynyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018542455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1-(2-propynyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Spectroscopic and Synthetic Guide to 1-(2-Propynyloxy)naphthalene

Introduction

1-(2-Propynyloxy)naphthalene, also known as 1-naphthyl propargyl ether, is a valuable chemical intermediate in organic synthesis. Its structure, featuring a naphthalene core linked to a propargyl group via an ether linkage, offers a versatile scaffold for a variety of chemical transformations. The terminal alkyne functionality, in particular, serves as a reactive handle for click chemistry, Sonogashira coupling, and other addition reactions, making it a key building block in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials.

Accurate structural elucidation and characterization of 1-(2-Propynyloxy)naphthalene are paramount for its effective utilization. This technical guide provides an in-depth analysis of its spectral data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section details the expected spectral features, provides an interpretation of the data, and discusses the underlying principles of each technique. Furthermore, a representative synthetic protocol for its preparation is outlined, offering researchers a comprehensive resource for the synthesis and characterization of this important compound.

Synthesis of 1-(2-Propynyloxy)naphthalene: An Experimental Protocol

The synthesis of aryl propargyl ethers, such as 1-(2-Propynyloxy)naphthalene, is typically achieved through a Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, 1-naphthol is deprotonated with a suitable base to form the corresponding naphthoxide, which then undergoes nucleophilic substitution with propargyl bromide.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of 1-(2-Propynyloxy)naphthalene.

Step-by-Step Methodology:

-

Reactant Preparation: To a solution of 1-naphthol (1.0 eq.) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), is added a base (1.2-1.5 eq.). Common bases for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The use of a slight excess of the base ensures complete deprotonation of the naphthol.

-

Formation of the Naphthoxide: The mixture is stirred at room temperature for a period of 30-60 minutes to allow for the complete formation of the 1-naphthoxide anion. The choice of solvent is critical; it must be able to dissolve the reactants and be inert to the reaction conditions.

-

Nucleophilic Substitution: Propargyl bromide (1.1-1.3 eq.) is then added to the reaction mixture. The reaction is typically heated to a moderate temperature (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure 1-(2-Propynyloxy)naphthalene.

Spectroscopic Characterization

The following sections detail the expected and reported spectral data for 1-(2-Propynyloxy)naphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 1-(2-Propynyloxy)naphthalene is expected to show distinct signals for the protons of the naphthalene ring and the propargyl group.

Figure 3: Proposed fragmentation pathway for 1-(2-Propynyloxy)naphthalene in EI-MS.

Conclusion

This technical guide has provided a detailed overview of the synthesis and spectroscopic characterization of 1-(2-Propynyloxy)naphthalene. The provided NMR data, along with the predicted IR and MS spectral features, offer a robust framework for the identification and quality control of this versatile chemical intermediate. The step-by-step synthetic protocol serves as a practical guide for its preparation in a laboratory setting. By understanding the fundamental principles behind these spectroscopic techniques and their application to this specific molecule, researchers can confidently utilize 1-(2-Propynyloxy)naphthalene in their synthetic endeavors.

References

- While a specific publication with all spectral data for 1-(2-Propynyloxy)naphthalene was not identified, the provided NMR data is based on typical values found in supporting information of synthetic chemistry publications. The IR and MS interpretations are based on established spectroscopic principles and data from analogous compounds available in spectral databases such as the NIST Chemistry WebBook.

- General procedures for Williamson ether synthesis are widely documented in organic chemistry textbooks and literature. For example, see: "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" by Michael B. Smith and Jerry March.

-

SpectraBase, Wiley Science Solutions. (for comparative spectral data of related compounds). URL: [Link]

-

NIST Chemistry WebBook. (for spectral data of analogous compounds). URL: [Link]

Quantum chemical calculations for naphthalene derivatives.

An In-Depth Technical Guide to Quantum Chemical Calculations for Naphthalene Derivatives

Foreword

The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3] As the era of rational drug design progresses, our ability to predict and understand molecular behavior at the quantum level becomes paramount. Computational chemistry, particularly methods rooted in quantum mechanics, offers an unparalleled lens to investigate the electronic structure, reactivity, and interaction potential of these derivatives, thereby accelerating the discovery and optimization of new drug candidates.[4][5]

This guide is crafted for researchers, medicinal chemists, and computational scientists who seek to leverage the predictive power of quantum chemical calculations. It eschews a rigid, templated approach, instead providing a narrative that builds from foundational theory to practical, validated workflows. We will explore the causality behind methodological choices, detail self-validating experimental protocols, and connect theoretical descriptors to tangible applications in drug development, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking.

Chapter 1: The Quantum Imperative: Foundational Principles

To accurately model the behavior of naphthalene derivatives, we must turn to quantum mechanics. Classical physics fails to describe the nuanced world of electron distributions, orbital energies, and chemical reactivity that governs molecular interactions. Quantum chemical calculations provide the necessary framework to compute these properties.

The Core Methodologies: Hartree-Fock vs. Density Functional Theory (DFT)

At the heart of most quantum chemical calculations are two primary approaches: Hartree-Fock (HF) and Density Functional Theory (DFT).

-

Hartree-Fock (HF) Theory: An early, foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While important, HF systematically neglects electron correlation (the way electrons avoid each other), which can lead to inaccuracies, especially in conjugated systems like naphthalene.

-

Density Functional Theory (DFT): A more modern and widely adopted approach that has become the workhorse for computational chemistry.[1][6] Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. It accounts for electron correlation through an exchange-correlation functional, offering a superior balance of computational accuracy and efficiency for molecules of pharmaceutical interest. For most applications involving naphthalene derivatives, DFT methods provide a more accurate description of their structure and properties than HF methods.[1][6]

The Heart of DFT: Exchange-Correlation Functionals

The accuracy of a DFT calculation is critically dependent on the chosen exchange-correlation functional.[7] For polycyclic aromatic hydrocarbons, hybrid functionals, which mix a portion of exact HF exchange with DFT exchange, are often the most reliable.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A ubiquitous hybrid functional that has a long track record of providing robust results for a wide range of organic molecules and is a common choice for studying naphthalene and its derivatives.[8][9]

-

M06-2X (Minnesota, 2006, with 2X amount of HF exchange): A meta-hybrid GGA functional that often performs better for non-covalent interactions, which can be critical when studying drug-receptor binding.

-

ωB97X-D: A long-range corrected functional that includes empirical dispersion corrections, making it well-suited for systems where van der Waals forces are important.[7]

Expert Insight: The choice of functional is not arbitrary. For a new series of naphthalene derivatives, starting with B3LYP is a trustworthy and well-validated choice. If weak interactions, such as π-stacking or hydrogen bonding, are expected to be critical to the molecule's function, benchmarking results against a dispersion-corrected functional like ωB97X-D is a recommended practice.

Building Blocks of MOs: The Basis Set

A basis set is a collection of mathematical functions (Gaussian-type orbitals) centered on each atom to construct the molecular orbitals (MOs).[10] The size and flexibility of the basis set directly impact the accuracy and computational cost of the calculation.

-

Pople-style Basis Sets (e.g., 6-31G(d), 6-311++G(d,p)): These are computationally efficient and widely used. The nomenclature indicates the number of functions used for core and valence electrons.

-

6-31G: A split-valence basis set, a minimal standard.

-

(d) or *: Adds polarization functions on heavy (non-hydrogen) atoms, allowing orbitals to change shape. This is essential for describing bonding accurately.

-

(d,p) or **: Adds polarization functions to hydrogen atoms as well.

-

+ or ++: Adds diffuse functions, which are crucial for describing anions, lone pairs, and weak non-covalent interactions.

-

-

Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit. They are more computationally demanding but offer higher accuracy. The aug- prefix indicates the addition of diffuse functions.[11]

Trustworthiness Protocol: For any study, the choice of basis set must be justified. A common and reliable protocol is to perform initial geometry optimizations with a modest, cost-effective basis set like 6-31G(d) .[9][12] Subsequently, a more accurate single-point energy calculation can be performed on this optimized geometry using a larger, more flexible basis set such as 6-311++G(d,p) to refine the electronic properties. This multi-level approach provides a validated balance of accuracy and computational feasibility.

Chapter 2: The Core Computational Workflow: A Validated Protocol

A successful quantum chemical study relies on a systematic and self-validating workflow. The following protocol ensures that the calculated properties are derived from a physically meaningful molecular structure.

Experimental Protocol: Geometry Optimization and Frequency Analysis

This protocol outlines the essential steps using keywords common to software like Gaussian.

-

Step 1: Prepare the Input File

-

Construct the initial 3D coordinates of your naphthalene derivative using a molecular builder like GaussView or Chemcraft.[13] Save the coordinates in a .gjf or .com file format.

-

A typical input file structure includes:

-

%chk=naphthalene_derivative.chk: Specifies a checkpoint file for saving results.

-

%mem=4GB: Allocates memory.

-

%nprocshared=4: Specifies the number of CPU cores.

-

#p B3LYP/6-31G(d) Opt Freq: The "route section" or keyword line.

-

#p: Requests enhanced print output.

-

B3LYP/6-31G(d): Specifies the DFT method and basis set.

-

Opt: Keyword to perform a geometry optimization.

-

Freq: Keyword to perform a frequency analysis after the optimization completes.

-

-

Molecule Title: A brief description.

-

0 1: Specifies the molecular charge (0 for neutral) and spin multiplicity (1 for a singlet).

-

[Atom Coordinates]: The X, Y, Z coordinates for each atom.

-

-

-

Step 2: Execute the Calculation

-

Run the calculation using the appropriate command for your software (e.g., g16 < naphthalene_derivative.gjf > naphthalene_derivative.log).

-

-

Step 3: Analyze the Output (The Self-Validation Check)

-

Upon completion, open the output .log file.

-

Confirm Optimization Convergence: Search for the message "Optimization completed." This indicates the algorithm successfully found a stationary point on the potential energy surface.

-

Validate the Minimum: This is the most critical step. Search for the "Frequencies" section. A true energy minimum, representing a stable molecular conformation, will have ZERO imaginary frequencies .[8] Imaginary frequencies are listed as negative numbers.

-

If all frequencies are positive: The calculation is successful. The geometry is a true minimum. You can now use this optimized structure for further property calculations.

-

If one or more imaginary frequencies exist: The structure is not a minimum (it could be a transition state). You must troubleshoot by visualizing the imaginary frequency's vibrational mode to understand the distortion, adjusting the initial structure, and re-running the optimization.

-

-

Chapter 3: Unlocking Molecular Insights: Key Calculated Properties

With a validated, optimized geometry, we can calculate a suite of quantum chemical descriptors that are invaluable for drug design.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals.

-

What They Are: The HOMO is the outermost orbital containing electrons, acting as an electron donor. The LUMO is the innermost empty orbital, acting as an electron acceptor.

-

Why They Matter: The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap (Egap) is a critical descriptor of chemical reactivity and stability.[1][14] A small gap indicates a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[6]

-

How to Calculate: These energies are standard outputs of any DFT calculation and can be found in the .log file after a successful optimization.

Molecular Electrostatic Potential (MEP)

-

What It Is: An MEP map is a 3D visualization of the total electrostatic potential projected onto the electron density surface of a molecule.

-

Why It Matters: It provides a rich, intuitive guide to a molecule's charge distribution.

-

Red Regions: Electron-rich areas (negative potential), susceptible to electrophilic attack and likely to act as hydrogen bond acceptors.

-

Blue Regions: Electron-deficient areas (positive potential), susceptible to nucleophilic attack and likely to act as hydrogen bond donors. MEP maps are crucial for understanding and predicting how a naphthalene derivative will interact with a biological target, guiding the design of derivatives that can form favorable electrostatic and hydrogen bonding interactions within a receptor's binding pocket.

-

-

How to Calculate: This is typically a post-processing step. After optimization, run a single-point calculation with the keyword Pop=NPA or Pop=MK to generate the potential, which can then be visualized in software like GaussView.

Spectroscopic Properties via TD-DFT

-

What It Is: Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate excited-state properties.

-

Why It Matters: It allows for the theoretical prediction of the UV-Visible absorption spectrum of a molecule.[8][15] This is useful for two reasons: 1) It allows for direct comparison with experimental spectroscopic data to further validate the computational model. 2) It helps understand the electronic transitions responsible for the molecule's color and photophysical properties.

-

How to Calculate: Performed on the optimized geometry using a keyword like TD(NStates=10) to calculate the first 10 excited states. The output will provide the excitation energies (in nm) and oscillator strengths (related to peak intensity).

Table 1: Comparison of DFT Functionals for Naphthalene HOMO-LUMO Gap

| Functional/Basis Set | HOMO (eV) | LUMO (eV) | Egap (eV) | Reference |

| DFT/aug-cc-pVQZ | - | - | 4.75 | [1] |

| Recent DFT Study | - | - | 4.71 | [6] |

| TD-DFT Study | - | - | 4.74 | [6] |

| Previous DFT Study | - | - | 4.823 | [6] |

Note: Absolute HOMO/LUMO energy values can vary significantly with the level of theory, but the trend in the energy gap is often more consistent and physically meaningful.

Chapter 4: From Theory to Therapy: Applications in Drug Development

The ultimate goal of these calculations is to guide the synthesis of more effective drugs. Here, we connect the calculated descriptors to two powerful drug discovery paradigms.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a ligand-based design method that builds a mathematical model to correlate molecular features with biological activity.[16]

-

The Causality: The premise of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. Quantum chemical calculations provide high-fidelity electronic and structural descriptors that often lead to more robust and predictive QSAR models than simple 2D descriptors.[16][17]

-

The Workflow:

-

Data Collection: Assemble a "training set" of naphthalene derivatives with experimentally measured biological activities (e.g., IC50 values).

-

Descriptor Calculation: For each molecule in the training set, perform the validated quantum chemical workflow (Chapter 2) and calculate key descriptors (e.g., EHOMO, ELUMO, Egap, dipole moment, total energy, polarizability).[14][16]

-

Model Building: Use multilinear regression or machine learning algorithms to build an equation that relates a combination of the calculated descriptors to the biological activity.

-

Model Validation: Rigorously validate the model using statistical methods (e.g., cross-validation, prediction on a separate "test set").

-

Prediction: Use the validated QSAR model to predict the biological activity of new, yet-to-be-synthesized naphthalene derivatives, allowing for the prioritization of synthetic efforts on the most promising candidates.

-

Enhancing Molecular Docking

Molecular docking is a structure-based method that predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[18]

-

The Synergy: While the scoring functions in most docking programs are based on classical molecular mechanics, the quality of the input ligand structure is paramount. Using a ligand geometry that has been optimized with a reliable quantum chemical method provides a more physically realistic starting point than a simple 2D-to-3D conversion.

-

The Workflow:

-

Ligand Preparation: Perform a full geometry optimization and frequency validation of the naphthalene derivative using DFT as described in Chapter 2.

-

Charge Calculation: Use the quantum chemical output to derive accurate partial atomic charges (e.g., from an MEP analysis). These charges provide a more accurate representation of the molecule's electrostatic profile than generic, rule-based charges often assigned by docking software.

-

Docking Simulation: Use the QM-optimized structure and QM-derived charges as the input for a molecular docking program (e.g., AutoDock, Glide).[19] The simulation will then explore possible binding poses within the protein's active site.

-

Analysis: Analyze the resulting poses and docking scores to predict the binding mode and estimate binding affinity. The improved accuracy of the ligand's geometry and electrostatics leads to more reliable predictions of key interactions (hydrogen bonds, π-stacking, etc.) that govern molecular recognition.[5][20]

-

Chapter 5: Practical Considerations

Software Packages

A variety of software packages are available for performing quantum chemical calculations. Many offer academic licenses, and some are open-source.

-

Gaussian: A widely used, comprehensive commercial software package.[21]

-

ORCA: A powerful and fast program that is free for academic use.[21]

-

GAMESS: A versatile, free-of-charge quantum chemistry package.[21]

-

Schrödinger Suite (Jaguar): A commercial platform highly integrated into drug discovery workflows.[22]

The Importance of Solvent Effects

Calculations performed in the gas phase do not account for the significant influence of the biological environment (i.e., water). For properties that are sensitive to the polarity of the environment, such as reaction energies or conformational preferences, including a solvent model is crucial.

-

Implicit Solvation Models (e.g., PCM, SMD): These models represent the solvent as a continuous medium with a specific dielectric constant. They offer a good compromise between accuracy and computational cost and are easily implemented with keywords like SCRF=(PCM, Solvent=Water).[8]

Conclusion

Quantum chemical calculations offer a robust, predictive, and physically grounded framework for the study of naphthalene derivatives in drug discovery. By moving beyond simple structural representations to a deep understanding of electronic properties, reactivity, and intermolecular forces, researchers can make more informed decisions. The validated workflows and principles outlined in this guide—from the careful selection of DFT functionals and basis sets to the application of calculated descriptors in QSAR and molecular docking—empower scientists to rationally design and prioritize novel therapeutic agents with greater efficiency and a higher probability of success.

References

-

MDPI. (n.d.). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. MDPI. Retrieved from [Link]

-

Journal of Applied Organometallic Chemistry. (2024, February 17). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Journal of Applied Organometallic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, November 15). (PDF) DFT study on geometries, electronic structures and electronic absorption of Naphthalene. ResearchGate. Retrieved from [Link]

-

Journal of Applied Organometallic Chemistry. (n.d.). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Journal of Applied Organometallic Chemistry. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. IJPSR. Retrieved from [Link]

-

Schrödinger. (n.d.). Physics-based Software Platform for Molecular Discovery & Design. Schrödinger. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis, Molecular Docking, and Biological Studies of New Naphthalene‐1,4‐Dione‐Linked Phenylpiperazine and Thioether. NIH. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Computational Methods in Drug Discovery. PubMed Central. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Full article: Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition. Taylor & Francis Online. Retrieved from [Link]

-

HPCwire. (2024, October 2). Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs. HPCwire. Retrieved from [Link]

-

ResearchGate. (2024, April 8). (PDF) Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. ResearchGate. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons. NIH. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Quantum chemical and energy descriptors based QSAR study of triazine derivatives. JOCPR. Retrieved from [Link]

-

ResearchGate. (n.d.). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Request PDF. ResearchGate. Retrieved from [Link]

-

Taylor & Francis Online. (2022, April 5). Full article: Electronic properties of chosen naphthalene derivatives. Taylor & Francis Online. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Computational Chemistry for Drug Discovery. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantum-Chemical Descriptors in QSAR. ResearchGate. Retrieved from [Link]

-

Rowan Newsletter. (2023, October 12). Quantum Chemistry in Drug Discovery. Rowan Newsletter. Retrieved from [Link]

-

PubMed. (2022, November 12). Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis. PubMed. Retrieved from [Link]

-

ResearchGate. (2025, July 14). Synthesis, Molecular Docking, and Biological Studies of New Naphthalene‐1,4‐Dione‐Linked Phenylpiperazine and Thioether. ResearchGate. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023, April 19). Metallocene-Naphthalimide Derivatives: The Effect of Geometry, DFT Methodology, and Transition Metals on Absorption Spectra. PubMed Central. Retrieved from [Link]

-

SciSpace. (n.d.). Basis Set Selection for Molecular Calculations. SciSpace. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

ChemRxiv. (n.d.). The COMPAS Project: A Computational Database of Polycyclic Aromatic Systems. Phase 1: cata-condensed Polybenzenoid Hydrocarbons. ChemRxiv. Retrieved from [Link]

-

PubMed. (2019, February 5). Environmentally friendly polychlorinated naphthalenes (PCNs) derivatives designed using 3D-QSAR and screened using molecular docking, density functional theory and health-based risk assessment. PubMed. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. JOCPR. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). Tutorial: Molecular Descriptors in QSAR. UCSB. Retrieved from [Link]

-

iSciTech. (n.d.). Integrated Scientific Computing and Information Technologies - Softwares. iSciTech. Retrieved from [Link]

-

Kyoto University Research Information Repository. (2011, March 24). Geometrical structure of benzene and naphthalene: ultrahigh-resolution laser spectroscopy and abinitio calculation. KURENAI. Retrieved from [Link]

-

Cambridge Open Engage. (2023, June 12). Comparative DFT studies of UV-vis and fluorescence spectra of diphenylamino-nitro-trans-stilbene. ChemRxiv. Retrieved from [Link]

-

ACS Publications. (2022, December 14). Benchmarking Gaussian Basis Sets in Quantum-Chemical Calculations of Photoabsorption Spectra of Light Atomic Clusters. ACS Omega. Retrieved from [Link]

-

ChemRxiv. (2022, April 21). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025, April 1). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PubMed Central. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Software and resources for computational medicinal chemistry. PubMed Central. Retrieved from [Link]

-

YouTube. (2021, March 4). TD DFT Calculation (UV-Vis) using Gaussian Software. YouTube. Retrieved from [Link]

-

YouTube. (2023, February 23). How to choose a basis set in DFT calculations || part 4. YouTube. Retrieved from [Link]

Sources

- 1. jaoc.samipubco.com [jaoc.samipubco.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. jaoc.samipubco.com [jaoc.samipubco.com]

- 7. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. iscitech.com [iscitech.com]

- 14. Tutorial: Molecular Descriptors in QSAR [people.chem.ucsb.edu]

- 15. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. jocpr.com [jocpr.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, Molecular Docking, and Biological Studies of New Naphthalene‐1,4‐Dione‐Linked Phenylpiperazine and Thioether - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. tandfonline.com [tandfonline.com]

- 21. rowansci.substack.com [rowansci.substack.com]

- 22. schrodinger.com [schrodinger.com]

An In-depth Technical Guide to the Thermal Properties of Naphthalene Derivatives for Pharmaceutical Applications

Introduction

Naphthalene, a simple polycyclic aromatic hydrocarbon, and its extensive family of derivatives form the structural core of numerous active pharmaceutical ingredients (APIs).[1] From anticancer agents to anti-inflammatory drugs, the naphthalene scaffold is a testament to nature's efficiency in molecular design. However, the journey from a promising naphthalene derivative to a safe, stable, and effective drug product is fraught with physicochemical challenges. Among the most critical of these are the compound's thermal properties.

This technical guide provides a comprehensive exploration of the thermal properties of naphthalene derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental thermal characteristics, the state-of-the-art analytical techniques used to probe them, and the profound implications of these properties on the entire drug development lifecycle—from pre-formulation to manufacturing and storage. Understanding and controlling the thermal behavior of these molecules is not merely an academic exercise; it is a prerequisite for ensuring the quality, safety, and efficacy of the final medicinal product.

Fundamental Thermal Properties of Naphthalene and Its Derivatives

The thermal properties of a naphthalene derivative are dictated by its molecular structure, including the nature and position of its functional groups, and the intermolecular forces that govern its solid-state packing.

Melting and Boiling Points: Indicators of Intermolecular Forces

The melting point (Tm) and boiling point (Tb) are fundamental thermal properties that provide insights into the strength of the crystal lattice and the volatility of a compound, respectively. For naphthalene itself, the melting point is approximately 80°C (176°F), and the boiling point is around 218°C (424°F).[2]

The introduction of substituents to the naphthalene core can significantly alter these properties. For instance, the presence of polar functional groups, such as hydroxyl (-OH) or carboxyl (-COOH), can lead to strong hydrogen bonding, resulting in higher melting and boiling points compared to the parent naphthalene. Conversely, the addition of bulky, non-polar groups may disrupt crystal packing and lead to lower melting points.

Table 1: Comparison of Melting and Boiling Points for Naphthalene and Selected Derivatives

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| Naphthalene | C₁₀H₈ | 80.26[3] | 217.97[3] |

| 1-Naphthol | C₁₀H₈O | 94-96 | 278-280 |

| 2-Naphthol | C₁₀H₈O | 121-123 | 285-286 |

| 1-Naphthoic Acid | C₁₁H₈O₂ | 160-162 | 300 |

| 2-Methylnaphthalene | C₁₁H₁₀ | 34-36 | 244-245 |

Note: The values presented are approximate and can vary depending on the source and experimental conditions.

Thermal Stability: A Critical Parameter for Drug Development

Thermal stability refers to the ability of a substance to resist decomposition at elevated temperatures.[4] For a naphthalene-based API, thermal instability can lead to the formation of degradation products, which may be inactive, toxic, or alter the drug's bioavailability. Therefore, a thorough understanding of a derivative's thermal stability is a cornerstone of drug development and is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[5][6]

The purpose of stability testing is to see how a drug's quality changes over time due to environmental factors like temperature, humidity, and light.[5] This helps establish a re-test period for the drug substance or a shelf life for the drug product and recommended storage conditions.[5] In general, a drug substance should be evaluated under storage conditions that test its thermal stability and, if applicable, its sensitivity to moisture.[5]

Polymorphism: The Hidden Variable in Solid-State Properties

Many organic molecules, including naphthalene derivatives, can exist in multiple crystalline forms, a phenomenon known as polymorphism.[7][8] Each polymorph, while chemically identical, possesses a unique crystal lattice arrangement, leading to different physical properties, including:

-

Melting point: Different polymorphs will have distinct melting points.

-

Solubility: This can significantly impact the drug's bioavailability.

-

Stability: One polymorph is generally more thermodynamically stable than the others under a given set of conditions. Metastable forms can convert to the stable form over time, potentially altering the drug product's performance.

The prediction and exploration of polymorphism are of great importance for the pharmaceutical industry.[8] A sudden change in the properties of a drug as a new, more stable polymorph appears can be highly damaging for pharmaceutical companies.[7]

Key Thermal Analysis Techniques in Pharmaceutical Development

A suite of powerful thermal analysis techniques is employed to characterize the thermal properties of naphthalene derivatives.[9][10] These methods provide invaluable data for formulation development, quality control, and regulatory submissions.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique in thermal analysis that measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12] It is used to determine a wide range of thermal properties, including:

-

Melting point and enthalpy of fusion: Precise determination of the melting temperature and the energy required to melt the substance.

-

Polymorphic transitions: Detection of solid-solid phase transitions between different crystalline forms.

-

Glass transition temperature (Tg): Characterization of amorphous materials.

-

Crystallization temperature and enthalpy: Studying the crystallization behavior from an amorphous state or a melt.

-

Purity determination: Assessing the purity of a crystalline compound.

Experimental Protocol: DSC Analysis of a Naphthalene Derivative

-

Sample Preparation: Accurately weigh 2-5 mg of the naphthalene derivative into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent sublimation or evaporation during the analysis.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate, typically 10°C/min, to a final temperature well above the melting point.

-

Maintain a constant flow of an inert purge gas, such as nitrogen, throughout the experiment.

-

-

Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. Endothermic events, such as melting, appear as peaks, while exothermic events, like crystallization, appear as troughs.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][13] This technique is indispensable for assessing the thermal stability and composition of naphthalene derivatives. Key applications include:

-

Decomposition temperature: Determining the temperature at which the compound begins to degrade.

-

Moisture and solvent content: Quantifying the amount of residual water or solvents in the sample.

-

Stoichiometry of solvates and hydrates: Determining the number of solvent or water molecules in the crystal lattice.

Experimental Protocol: TGA Analysis of a Naphthalene Derivative

-

Sample Preparation: Accurately weigh 5-10 mg of the naphthalene derivative into a TGA pan (typically ceramic or platinum).

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program:

-

Equilibrate the furnace at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate, such as 10°C/min, to a final temperature where complete decomposition is expected.

-

Maintain a constant flow of an inert or reactive purge gas (e.g., nitrogen or air) as required by the experiment.

-

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG) shows the rate of weight loss and can help to identify distinct decomposition steps.

Hot Stage Microscopy (HSM)

HSM combines a polarized light microscope with a temperature-controlled stage, allowing for the visual observation of thermal transitions in real-time. This technique is particularly useful for:

-

Confirming melting points: Direct observation of the melting process.

-

Identifying polymorphic transitions: Visualizing changes in crystal morphology as one polymorph converts to another.

-

Studying sublimation and decomposition: Observing changes in the solid state as the material sublimes or degrades.

Causality in Experimental Choices: A Senior Scientist's Perspective

The choice of thermal analysis techniques and experimental parameters is not arbitrary; it is a strategic process driven by the specific questions we need to answer about a naphthalene derivative.

-

Why start with DSC? DSC provides a broad overview of the thermal events occurring in a sample. A sharp melting peak suggests a pure, crystalline material, while a broad peak or the absence of a peak might indicate an amorphous or impure sample. The presence of multiple peaks can be the first clue to polymorphism.

-

When is TGA essential? If the DSC thermogram shows a thermal event before the melting point, TGA is crucial to determine if this is due to a weight loss (e.g., desolvation) or a solid-solid phase transition. TGA is also the primary tool for assessing thermal stability.

-

The power of combined analysis: The true strength of thermal analysis lies in the synergistic use of multiple techniques.[14] For example, an endothermic event in the DSC that corresponds to a weight loss in the TGA is likely a desolvation or dehydration event. An endotherm in the DSC with no corresponding weight loss in the TGA is indicative of a melt or a polymorphic transition. HSM can then be used to visually confirm these observations.

Visualizing Experimental Workflows and Logical Relationships

Diagram 1: Integrated Thermal Analysis Workflow

Caption: Integrated workflow for the thermal analysis of naphthalene derivatives.

Diagram 2: Decision Tree for Interpreting Thermal Events

Caption: Decision tree for the interpretation of thermal analysis data.

Implications for Drug Development and Formulation

The thermal properties of a naphthalene derivative have far-reaching consequences throughout the drug development process.

-

Pre-formulation: Thermal analysis is critical for selecting the most stable polymorph for development, identifying potential liabilities such as hygroscopicity, and establishing a preliminary degradation profile.

-

Formulation Development: The choice of excipients can be influenced by the thermal properties of the API. For example, an API with a low melting point may not be suitable for manufacturing processes that involve high temperatures, such as hot-melt extrusion, unless appropriate stabilizing excipients are used.[15] The thermal properties of the formulation will also affect the choice of manufacturing process and the stability of the final dosage form.[15][16]

-

Manufacturing and Quality Control: DSC can be used as a rapid and sensitive quality control tool to ensure batch-to-batch consistency of the API's solid form. TGA is used to control the levels of residual solvents and moisture.

-

Storage and Shelf-life: Stability testing under various temperature and humidity conditions, as prescribed by ICH guidelines, is used to determine the appropriate storage conditions and to establish the shelf-life of the drug product.[17][18]

Conclusion

The study of the thermal properties of naphthalene derivatives is a critical and indispensable component of modern pharmaceutical development. A comprehensive understanding of melting, boiling, decomposition, and polymorphic behavior, gained through the judicious application of techniques such as DSC, TGA, and HSM, provides the foundational knowledge required to navigate the complex landscape of drug formulation and manufacturing. By embracing a science-driven approach to thermal analysis, researchers and drug development professionals can mitigate risks, ensure product quality, and ultimately deliver safer and more effective medicines to patients.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Parker, K. F., & Kaiser, R. I. (2017). Low temperature formation of naphthalene and its role in the synthesis of PAHs (Polycyclic Aromatic Hydrocarbons) in the interstellar medium. PNAS, 114(32), 8197-8202. [Link]

-

Zhang, Y., et al. (2023). Investigation of Properties and Structure–Activity Relationship of Ketoprofen-Based Ionic Liquids Using Density Functional Quantum Chemical Calculations and Molecular Dynamics Simulations. ACS Omega. [Link]

-

Marques, M. M., et al. (2002). Kinetic and thermodynamic stability of naphthalene oxide and related compounds. A comparative microcalorimetric and computational (DFT) study. The Journal of Organic Chemistry, 67(10), 3427-3434. [Link]

-

Orain, F., et al. (2013). Fluorescence spectroscopy of naphthalene at high temperatures and pressures: Implications for fuel-concentration measurements. Applied Physics B, 112(3), 377-388. [Link]

-

Wikipedia. (n.d.). Naphthalene. [Link]

-

Al-Abur, M. S., et al. (2009). Phase Transitions of Naphthalene and Its Derivatives Confined in Mesoporous Silicas. The Journal of Physical Chemistry C, 113(19), 8202-8209. [Link]

-

TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. [Link]

-

Schneider, E., et al. (2016). Exploring polymorphism of benzene and naphthalene with free energy based enhanced molecular dynamics. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(4), 542-550. [Link]

-

Usta, H., et al. (2011). Anthracenedicarboximide-based semiconductors for air-stable, n-channel organic thin-film transistors: Materials design, synthesis, and structural characterization. Journal of the American Chemical Society, 133(51), 20835-20849. [Link]

-

Al-Kassas, R., & Al-Gohary, O. (2007). Effects of Thermal Curing Conditions on Drug Release from Polyvinyl Acetate–Polyvinyl Pyrrolidone Matrices. AAPS PharmSciTech, 8(4), E103. [Link]

-

Huffman, H. M., et al. (1945). The Low-Temperature Thermodynamic Properties of Naphthalene, l-Methylnaphthalene, 2-Methylnaphthalene, 1,2,3,4-Tetrahydronaphthalene,trans-Decahydronaphthalene and cis-Decahydronaphthalene. The Journal of Physical Chemistry, 49(5), 497-511. [Link]

-

Lin, C. H., et al. (2007). Thermal stability of some naphthalene- and phenyl-based epoxy resins. Journal of Applied Polymer Science, 106(2), 1059-1066. [Link]

-

Al-Kasasbeh, O., et al. (2019). Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion for Poorly Water-soluble Drugs. Journal of Pharmaceutical Research International, 1-11. [Link]

-

Da Ros, S., et al. (2020). Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs. Molecules, 25(11), 2542. [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

-

Pyramides, G., et al. (2023). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Pharmaceutics, 15(5), 1596. [Link]

-

Kulszewicz-Bajer, I., et al. (2022). Electronic properties of chosen naphthalene derivatives. Molecular Crystals and Liquid Crystals, 737(1), 1-17. [Link]

-

Rouhi, A. M. (2007). The right stuff. Chemical & Engineering News, 85(14), 13-16. [Link]

-

NIST. (n.d.). Naphthalene. [Link]

-

ResearchGate. (n.d.). TGA curves of naphthalene and mixture of HA/PMMA/naphthalene. [Link]

-

ResearchGate. (n.d.). DSC curves for methyl palmitate (1) ? naphthalene (2) mixtures. [Link]

-

Pikal, M. J. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review. [Link]

-

ICH. (2023). Q1 STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

-

Al-Zoubi, N., et al. (2023). Influence of Drug Properties, Formulation Composition, and Processing Parameters on the Stability and Dissolution Performance of Amorphous Solid Dispersions-Based Tablets. Pharmaceutics, 15(3), 887. [Link]

-

Rodriguez, L., et al. (2000). The Effect of Formulation Excipients and Thermal Treatment on the Release Properties of Lisinopril Spheres and Tablets. AAPS PharmSciTech, 1(4), 29. [Link]

-

Grisedale, L. C., et al. (2014). An Integrated Approach to Thermal Analysis of Pharmaceutical Solids. Journal of Chemical Education, 91(11), 1958-1962. [Link]

-

Schneider, E., et al. (2016). Exploring polymorphism of benzene and naphthalene with free energy based enhanced molecular dynamics. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 4), 542–550. [Link]

-

Zoldan, V. C., et al. (2016). Differential Scanning Calorimetry (DSC) Techniques: Applications in Biology and Nanoscience. Einstein (Sao Paulo), 14(3), 423–428. [Link]

-

EMA. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

Wang, Y., et al. (2022). Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs. Polymers, 14(19), 4192. [Link]

-

AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Shklyaev, Y. V., et al. (2023). Naphthalene-Containing Epoxy Resin: Phase Structure, Rheology, and Thermophysical Properties. Polymers, 15(13), 2942. [Link]

-

Study.com. (n.d.). Naphthalene | Formula, Structure & Uses. [Link]

-

Szostak, R., & Szostak, K. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(5), 1596. [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

-

IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

-

Quora. (2019). Was there a difference between the melting point of 2-naphthol and 2-bitoxynaphthalene? Explain the reason for this. [Link]

Sources

- 1. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. study.com [study.com]

- 3. Naphthalene - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. rsc.org [rsc.org]

- 8. Exploring polymorphism of benzene and naphthalene with free energy based enhanced molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. tainstruments.com [tainstruments.com]

- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 15. The Effect of Formulation Excipients and Thermal Treatment on the Release Properties of Lisinopril Spheres and Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of Thermal Curing Conditions on Drug Release from Polyvinyl Acetate–Polyvinyl Pyrrolidone Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 18. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]

The Spectroscopic Fingerprint of Naphthalene: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Naphthalene, a bicyclic aromatic hydrocarbon, forms the structural core of a vast array of compounds pivotal to the pharmaceutical, material science, and environmental sectors. A thorough understanding of its derivatives' molecular structure, purity, and dynamic behavior is paramount for advancing research and ensuring product quality and safety. Spectroscopic analysis provides an indispensable toolkit for elucidating these critical attributes. This technical guide offers a comprehensive exploration of the principal spectroscopic techniques employed in the characterization of naphthalene compounds. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of methods to provide a deeper understanding of the causality behind experimental choices, ensuring a self-validating system of protocols. We will delve into the nuances of Ultraviolet-Visible (UV-Vis), Fluorescence, Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), offering not only the theoretical underpinnings but also detailed, field-proven experimental protocols.

The Electronic Signature: UV-Vis and Fluorescence Spectroscopy

The conjugated π-system of the naphthalene ring governs its interaction with ultraviolet and visible light, giving rise to characteristic absorption and emission spectra. These techniques are fundamental for quantification and for probing the electronic environment of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Quantitative Cornerstone

UV-Vis spectroscopy is a robust and accessible technique for quantifying naphthalene compounds. The electronic transitions within the aromatic system, specifically the π → π* transitions, result in strong ultraviolet absorption.[1]

Causality of Experimental Choices: The choice of solvent is critical in UV-Vis analysis. Non-polar solvents like isooctane or cyclohexane are often preferred as they cause minimal shifts in the absorption maxima, providing a cleaner spectral signature of the analyte.[2] The concentration of the sample solution must be carefully prepared to fall within the linear range of the Beer-Lambert law, ensuring accurate quantification.

Interpreting the Spectrum: The UV spectrum of naphthalene in a non-polar solvent typically displays a strong absorption band around 220 nm and another structured band between 250 and 300 nm. The peak at approximately 275 nm is often used for quantification due to its distinctness and lower susceptibility to interference.[2] Substituents on the naphthalene ring can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima, providing qualitative information about the electronic effects of the substituent.

Fluorescence Spectroscopy: A Window into the Excited State

Naphthalene and many of its derivatives are naturally fluorescent, a property that can be harnessed for highly sensitive detection and for studying molecular interactions.[3] The rigid, planar structure and extensive π-conjugation contribute to a high fluorescence quantum yield.[4]

Causality of Experimental Choices: The excitation wavelength is chosen to correspond with a strong absorption band to maximize the fluorescence signal. The choice of solvent can significantly impact fluorescence intensity and emission wavelength (solvatochromism), providing insights into the polarity of the molecule's microenvironment. Degassing the solvent is crucial for quantitative measurements, as dissolved oxygen can quench fluorescence through dynamic and static mechanisms.[5]

Interpreting the Spectrum: Naphthalene in cyclohexane, when excited around 270-311 nm, exhibits a characteristic emission spectrum with a peak around 322 nm.[3][6] The introduction of substituents can dramatically alter the fluorescence properties. For instance, silyl groups on the naphthalene ring can lead to a bathochromic shift and an increase in fluorescence intensity.[7] The analysis of fluorescence quenching using Stern-Volmer plots can provide valuable information about the interaction of the naphthalene compound with other molecules.[5]

The Vibrational Landscape: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on the types of chemical bonds present and their arrangement. For naphthalene compounds, FTIR is invaluable for confirming the presence of specific functional groups and for studying intermolecular interactions.

Causality of Experimental Choices: The sample preparation method is paramount for obtaining a high-quality FTIR spectrum. For solid samples, the KBr pellet method is widely used. It is essential to use finely ground, dry KBr and to thoroughly mix it with the sample to ensure a homogenous pellet and minimize scattering of the infrared beam.[8][9][10][11][12] The ratio of sample to KBr must be optimized to produce an absorbance spectrum with peaks that are not saturated.[12]

Interpreting the Spectrum: The FTIR spectrum of naphthalene exhibits characteristic bands corresponding to C-H stretching of the aromatic ring (typically above 3000 cm⁻¹), C=C stretching within the aromatic ring (in the 1400-1600 cm⁻¹ region), and out-of-plane C-H bending (in the 700-900 cm⁻¹ region). The pattern of the out-of-plane bending bands can be particularly informative for determining the substitution pattern on the naphthalene ring.

The Structural Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of naphthalene derivatives, including connectivity and stereochemistry.

Causality of Experimental Choices: The choice of deuterated solvent is the first critical step; it must dissolve the sample without containing protons that would obscure the analyte's signals. Chloroform-d (CDCl₃) is a common choice for many naphthalene derivatives. The concentration of the sample should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time. For quantitative NMR (qNMR), the addition of an internal standard with a known concentration is necessary.

Interpreting the Spectra:

-

¹H NMR: The proton NMR spectrum of naphthalene shows distinct signals for the α- and β-protons due to their different chemical environments. The signals for aromatic protons typically appear in the region of 7-8 ppm. The coupling patterns (splitting) between adjacent protons provide information about their connectivity. Substituents on the naphthalene ring will cause predictable shifts in the signals of nearby protons, aiding in the determination of the substitution pattern.[13]

-

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The signals for the aromatic carbons of naphthalene appear in the region of 120-140 ppm. The number of distinct signals can reveal the symmetry of the molecule.

The Molecular Weight and Fragmentation Puzzle: Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of naphthalene compounds and for obtaining structural information through the analysis of fragmentation patterns.

Causality of Experimental Choices: For volatile and thermally stable naphthalene compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS.[14] The choice of the GC column and the temperature program are critical for achieving good separation of the analytes from the sample matrix.[15] For less volatile or thermally labile derivatives, such as metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[4][7][16] Tandem mass spectrometry (MS/MS) can be employed for enhanced selectivity and sensitivity, particularly in complex matrices like biological fluids.[9][14]

Interpreting the Spectrum: In electron ionization (EI) mode, the mass spectrum of naphthalene shows a prominent molecular ion peak (M⁺) at m/z 128, corresponding to its molecular weight. The fragmentation pattern can provide further structural information. In LC-MS, electrospray ionization (ESI) is a common technique, which typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, depending on the analyte and the mobile phase conditions.

Data Presentation

Table 1: Comparison of Spectroscopic Techniques for Naphthalene Analysis

| Technique | Information Provided | Strengths | Limitations | Typical Application |

| UV-Vis | Electronic transitions, Quantification | Simple, robust, cost-effective, good for quantification | Limited structural information, susceptible to matrix interference | Purity assessment, concentration determination in bulk and formulated products |

| Fluorescence | Electronic transitions, environmental sensitivity | Extremely sensitive, specific for fluorescent compounds | Not all compounds are fluorescent, susceptible to quenching | Trace analysis, binding studies, cellular imaging |

| FTIR | Vibrational modes, functional groups | Provides a unique "fingerprint," good for identifying functional groups | Complex spectra can be difficult to interpret, not ideal for quantification | Compound identification, confirmation of synthesis, polymorphism studies |

| NMR | Detailed molecular structure, connectivity, stereochemistry | Unambiguous structure elucidation, non-destructive | Lower sensitivity, requires higher sample concentration, expensive instrumentation | Structure confirmation of new chemical entities, impurity profiling |

| MS | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, high specificity, can be coupled with chromatography | Destructive technique, ionization efficiency can vary | Molecular weight determination, impurity identification, metabolite analysis |

Experimental Protocols

Protocol 1: Quantitative Analysis of Naphthalene by UV-Vis Spectroscopy

-

Preparation of Stock Solution: Accurately weigh approximately 10 mg of naphthalene and dissolve it in a 100 mL volumetric flask with spectroscopic grade isooctane.

-

Preparation of Calibration Standards: Prepare a series of dilutions from the stock solution to create at least five calibration standards with concentrations spanning the expected range of the unknown sample.

-

Sample Preparation: Dissolve the unknown sample containing naphthalene in isooctane to a concentration that is expected to fall within the range of the calibration curve.

-

Instrument Setup: Set the UV-Vis spectrophotometer to scan from 400 nm to 200 nm. Use isooctane as the blank.

-

Data Acquisition: Record the absorbance spectra of the blank, calibration standards, and the unknown sample.

-

Data Analysis: Construct a calibration curve by plotting the absorbance at the λmax (approximately 275 nm) versus the concentration of the calibration standards. Determine the concentration of the unknown sample using the linear regression equation of the calibration curve.

Protocol 2: Characterization of a Solid Naphthalene Derivative by FTIR using the KBr Pellet Method

-

Sample and KBr Preparation: Gently grind approximately 1-2 mg of the solid naphthalene derivative into a fine powder using an agate mortar and pestle. In a separate, clean mortar, grind approximately 100-200 mg of dry, spectroscopic grade KBr.[8][12]

-

Mixing: Add the powdered sample to the KBr in the mortar and mix thoroughly by grinding for about a minute to ensure a homogenous mixture.[8]

-

Pellet Formation: Transfer a portion of the mixture to a pellet die. Assemble the die and press it in a hydraulic press at approximately 8-10 tons for several minutes to form a transparent or translucent pellet.[12]

-

Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the background spectrum (with an empty sample holder). Then, record the sample spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands to confirm the presence of expected functional groups and the overall structure of the naphthalene derivative.

Protocol 3: Structural Elucidation of a Naphthalene Derivative by NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified naphthalene derivative in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Data Acquisition: Set up a standard one-dimensional proton NMR experiment. Key parameters to consider are the spectral width, the number of scans, the relaxation delay, and the acquisition time.

-

¹³C NMR Data Acquisition: Set up a one-dimensional carbon NMR experiment, typically with proton decoupling. A larger number of scans will be required compared to the ¹H NMR experiment due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Interpretation: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to specific protons in the molecule. Analyze the chemical shifts in the ¹³C NMR spectrum to assign the signals to the carbon atoms.

Protocol 4: Analysis of Naphthalene Metabolites in Urine by GC-MS

-

Sample Preparation:

-

Enzymatic Hydrolysis: To a 1 mL urine sample, add an internal standard (e.g., a deuterated analog of the metabolite of interest) and a buffer solution. Add β-glucuronidase/arylsulfatase to hydrolyze the conjugated metabolites. Incubate the mixture.

-

Solid-Phase Extraction (SPE): Condition an SPE cartridge. Load the hydrolyzed urine sample onto the cartridge. Wash the cartridge to remove interferences. Elute the metabolites with a suitable solvent.[8]

-

Derivatization: Evaporate the eluate to dryness. Add a derivatizing agent (e.g., BSTFA with TMCS) to convert the polar metabolites into more volatile silyl derivatives suitable for GC analysis.[8]

-

-

GC-MS Instrument Setup:

-

Gas Chromatograph: Use a capillary column suitable for the separation of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column). Set up a temperature program to achieve optimal separation.

-

Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. The analysis can be performed in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

-

-

Data Acquisition: Inject the derivatized sample into the GC-MS system and acquire the data.

-

Data Analysis: Identify the metabolites based on their retention times and mass spectra by comparison with authentic standards. Quantify the metabolites by constructing a calibration curve using the peak area ratios of the analyte to the internal standard.

Mandatory Visualization

Caption: A logical workflow diagram illustrating the distinct pathways for the spectroscopic analysis of naphthalene compounds.

Caption: A step-by-step experimental workflow for the analysis of naphthalene metabolites in urine using GC-MS.

References

- Orain, M., Baranger, P., Rossow, B., & Grisch, F. (2011). Fluorescence spectroscopy of naphthalene at high temperatures and pressures: implications for fuel-concentration measurements. Applied Physics B, 102(2), 163–172.

- Rowe, E. W. (Year unavailable). Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex. ACS Omega.

- Miyazawa, T., et al. (Year unavailable).

- Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. (2020).

-

Oregon Medical Laser Center. (n.d.). Naphthalene. Retrieved from [Link]

- Sajkowski, L., Seward, T. M., & Mountain, B. W. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. MethodsX, 11, 102244.

-

PhotochemCAD. (n.d.). Naphthalene. Retrieved from [Link]

-

Lotus Consulting. (2008). Naphthalene in Ambient Air by GC/MS-MS Detection. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751). Retrieved from [Link]

-

ResearchGate. (n.d.). 5 FTIR spectra of naphthalene before irradiation (solid line), after... Retrieved from [Link]

-

ResearchGate. (n.d.). Normalized UV-vis absorption spectra of the naphthalene derivatives in... Retrieved from [Link]

-

IJSAR. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved from [Link]

-

Wiley Online Library. (n.d.). On the Protonation and Deuteration of Hydroxy‐Substituted Naphthalenes – A ¹H NMR Study. Retrieved from [Link]

- Springer. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence.

-

PubMed. (n.d.). Determination of naphthalene metabolites in human urine by liquid chromatography-mass spectrometry with electrospray ionization. Retrieved from [Link]

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]

-

MDPI. (2024). Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Databases and Software for NMR-Based Metabolomics. Retrieved from [Link]

-

Shimadzu. (n.d.). Standard Test Method for Quantifying Naphthalene with UV-2600i Ultraviolet Spectrophotometer: ASTM D1840. Retrieved from [Link]

-

Agilent. (n.d.). Measuring Total Naphthalene Hydrocarbons in Aviation Fuels by UV-Vis Spectroscopy. Retrieved from [Link]

-

YouTube. (2020, August 12). 1H NMR Spectroscopy of Naphthalene Explained | B.Sc. 5th Semester Organic Chemistry Lecture 08 [Video]. YouTube. [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Regulations.gov. (2011, March 4). Naphthalene Purity Determination. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pragolab.cz [pragolab.cz]

- 3. r-nmr.eu [r-nmr.eu]

- 4. NMR- and MS-based metabolomics: various organ responses following naphthalene intervention - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. shimadzu.com [shimadzu.com]

- 9. m.youtube.com [m.youtube.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 12. youtube.com [youtube.com]

- 13. shimadzu.com [shimadzu.com]

- 14. mdpi.com [mdpi.com]

- 15. LC/MS analysis of plasma samples from PPMI [protocols.io]

- 16. Databases and Software for NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Health and Safety Guide to 1-(2-Propynyloxy)naphthalene for Research and Development Professionals

Introduction

1-(2-Propynyloxy)naphthalene is a naphthalene derivative that incorporates a propargyl ether functional group. Naphthalene and its derivatives are subjects of extensive research in medicinal chemistry and materials science, valued for their versatile biological activities which include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The propargyl group is a reactive moiety, often utilized in "click chemistry" for the synthesis of more complex molecules.[3] This guide provides an in-depth overview of the known and potential health and safety considerations for 1-(2-Propynyloxy)naphthalene, designed for researchers, scientists, and professionals in drug development. Due to the limited direct toxicological data for this specific compound, this document synthesizes information from the parent molecule, naphthalene, and related propargyl ethers to provide a comprehensive hazard assessment.

Physicochemical Properties

The safety data sheet for 1-(2-Propynyloxy)naphthalene describes it as a clear, colorless to yellow liquid with a boiling point of 75°C at a pressure of 0.1 kPa.[1]

Hazard Identification and Classification

Analysis of the Naphthalene Core

Naphthalene is a well-studied polycyclic aromatic hydrocarbon with a significant toxicological profile. It is classified as a flammable solid and is suspected of causing cancer.[4][5][6][7] Furthermore, it is very toxic to aquatic life with long-lasting effects.[4][5][6]

Analysis of the Propargyl Ether Moiety

Propargyl ether itself is a flammable liquid and is harmful if swallowed. A significant hazard associated with propargyl ethers is the potential to form explosive peroxides, especially when heated. Propargyl alcohol, a related compound, is toxic if swallowed or inhaled, fatal in contact with skin, and causes severe skin burns and eye damage.[8] It may also cause damage to the liver and kidneys through prolonged or repeated exposure.[8]

Postulated Hazard Profile for 1-(2-Propynyloxy)naphthalene